1-(Bromomethyl)-8-oxaspiro[4.5]decane
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Overview
Description
1-(Bromomethyl)-8-oxaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to an oxaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-8-oxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the bromination of 8-oxaspiro[4.5]decane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-8-oxaspiro[4.5]decane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted spiro compounds.
Oxidation: The compound can be oxidized to form spirocyclic ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted spiro compounds with various functional groups.
Oxidation: Spirocyclic ketones or carboxylic acids.
Reduction: Spiro alcohols.
Scientific Research Applications
1-(Bromomethyl)-8-oxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-8-oxaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The spirocyclic structure provides stability and rigidity, which can enhance the compound’s interaction with specific enzymes or receptors .
Comparison with Similar Compounds
- 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane
- 2-(Bromomethyl)-1-oxaspiro[4.5]decane
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness: 1-(Bromomethyl)-8-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a bromomethyl group. This combination provides distinct reactivity and stability compared to other similar compounds. The presence of the oxaspirodecane ring enhances its potential for various applications in chemistry and biology .
Properties
IUPAC Name |
4-(bromomethyl)-8-oxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMFNNUIUKOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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